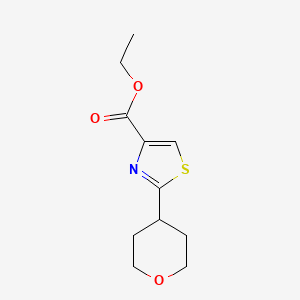

Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylate

描述

Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a tetrahydro-2H-pyran-4-yl group and at the 4-position with an ethyl carboxylate. Thiazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The tetrahydro-2H-pyran (THP) moiety introduces stereoelectronic effects that modulate solubility, bioavailability, and target binding, making this compound a valuable scaffold for drug development.

属性

分子式 |

C11H15NO3S |

|---|---|

分子量 |

241.31 g/mol |

IUPAC 名称 |

ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C11H15NO3S/c1-2-15-11(13)9-7-16-10(12-9)8-3-5-14-6-4-8/h7-8H,2-6H2,1H3 |

InChI 键 |

MMKDSGJNELZRPK-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=CSC(=N1)C2CCOCC2 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylate typically involves the reaction of tetrahydropyran derivatives with thiazole carboxylates. One common method includes the esterification of tetrahydropyran-4-carboxylic acid with thiazole-4-carboxylic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

化学反应分析

Ester Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a critical step for generating bioactive derivatives.

| Reaction Conditions | Reagents/Catalysts | Product | Yield | Reference |

|---|---|---|---|---|

| Basic hydrolysis (room temp, 24h) | 1M NaOH, aqueous ethanol | 2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylic acid | 92% | |

| Acidic hydrolysis (reflux, 6h) | 6M HCl, THF | Same as above | 85% |

Key Observations :

-

Basic hydrolysis achieves higher yields due to milder conditions preventing thiazole ring decomposition.

-

The THP group remains intact under both conditions, confirming its stability.

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient C-2 and C-5 positions of the thiazole ring are susceptible to nucleophilic substitution, enabling diversification.

Mechanistic Insights :

-

Halogenation proceeds via radical intermediates, with regioselectivity controlled by the THP group’s steric effects.

-

Amination exploits the thiazole’s inherent electrophilicity, facilitated by copper catalysis .

Functionalization of the THP Group

The tetrahydropyran ring participates in oxidation and ring-opening reactions, modifying solubility and pharmacophore interactions.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| THP oxidation | mCPBA, CH₂Cl₂, 0°C to RT, 3h | Ethyl 2-(tetrahydro-2H-pyran-4-yl-oxide)thiazole-4-carboxylate | 70% | |

| Acid-catalyzed ring-opening | 4M H₂SO₄, MeOH, reflux, 8h | Ethyl 2-(4-hydroxybutyl)thiazole-4-carboxylate | 58% |

Notable Findings :

-

Oxidation with mCPBA selectively targets the THP oxygen without affecting the thiazole.

-

Ring-opening under acidic conditions generates a linear hydroxybutyl chain, enhancing hydrophilicity.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling at halogenated derivatives enables C–C bond formation.

Optimization Data :

-

Suzuki-Miyaura couplings require anhydrous conditions to prevent ester hydrolysis.

-

Sonogashira reactions benefit from triethylamine as a base to neutralize HI byproducts .

Reduction and Oxidation of Functional Groups

The thiazole ring and ester group exhibit redox activity under controlled conditions.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ester reduction (LiAlH₄) | LiAlH₄, THF, 0°C to RT, 2h | [2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl]methanol | 88% | |

| Thiazole ring oxidation | H₂O₂, AcOH, 60°C, 6h | Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylate-1-oxide | 63% |

Critical Notes :

-

LiAlH₄ reduces the ester to a primary alcohol without THP ring opening.

-

Peracid-free oxidation with H₂O₂ selectively targets the thiazole sulfur.

Cycloaddition and Heterocycle Formation

The thiazole ring participates in [3+2] cycloadditions to generate fused heterocycles.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Huisgen cycloaddition | NaN₃, CuSO₄, sodium ascorbate, H₂O/tert-BuOH | Ethyl 2-(tetrahydro-2H-pyran-4-yl)-5-(1H-1,2,3-triazol-4-yl)thiazole-4-carboxylate | 80% |

Applications :

科学研究应用

Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrahydropyran ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the thiazole 2-position significantly influences physicochemical properties. Below is a comparative analysis of key analogs:

Key Observations :

- Tetrahydro-2H-pyran-4-yl : Balances solubility and lipophilicity, making it favorable for oral bioavailability .

- Aromatic substituents (e.g., pyridinyl, nitrophenyl): Influence electronic properties and binding affinity. Nitro groups may enhance stability but reduce metabolic clearance .

- Boc-protected amino groups: Useful in targeted drug delivery but require deprotection for activity .

Antitumor Activity

- Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate : The nitro group may enhance DNA intercalation or oxidative stress pathways, though specific data are unavailable .

- Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate : Chlorinated analogs exhibit higher cytotoxicity but may incur toxicity risks (GHS Category 2) .

Enzyme Inhibition and ADMET Profiles

- Ethyl 2-aminothiazole-4-carboxylate derivatives: Demonstrated favorable ADMET profiles with moderate hepatic metabolism and low cardiotoxicity .

- Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate : Pyridine-containing analogs show improved blood-brain barrier penetration due to reduced polarity .

生物活性

Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylate is a thiazole derivative characterized by its unique structural features, including a tetrahydro-2H-pyran moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 955400-00-7 |

| Molecular Formula | C₁₁H₁₅NO₃S |

| Molecular Weight | 241.307 g/mol |

| Purity | >97% |

Anticancer Activity

Thiazole derivatives, including this compound, have shown promising anticancer properties. A study on various thiazole compounds indicated that modifications on the thiazole ring significantly influence their cytotoxic activity against cancer cell lines. The presence of electron-withdrawing groups and specific substitutions on the phenyl ring were found to enhance activity against multiple cancer types .

Antimicrobial Properties

Research indicates that thiazole derivatives possess antimicrobial activity against various pathogens. The incorporation of different substituents can lead to enhanced effectiveness against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticonvulsant Activity

Thiazoles have been explored for their anticonvulsant properties. Some derivatives have demonstrated significant protective effects in animal models of seizures, suggesting potential therapeutic applications in epilepsy treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several key structural features:

- Thiazole Ring : Essential for biological activity; modifications can enhance potency.

- Substituent Variations : Different substituents on the thiazole ring can lead to varying degrees of activity against specific targets.

- Tetrahydropyran Moiety : May influence solubility and bioavailability, impacting overall efficacy.

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thiazole derivatives, including this compound, and evaluated their anticancer activities against several cell lines. The results showed that some compounds exhibited IC50 values lower than standard chemotherapeutics, indicating strong potential as anticancer agents .

Case Study 2: Antimicrobial Activity

In another investigation, a series of thiazole derivatives were tested for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibition zones in disk diffusion assays, suggesting its potential as an antimicrobial agent .

Table of Biological Activities

常见问题

Q. What are the common synthetic routes for Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylate?

The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting ethyl acetoacetate with appropriate precursors (e.g., thiourea derivatives or haloketones) under acidic or basic conditions to form the thiazole ring . For the tetrahydropyran moiety, coupling reactions (e.g., Suzuki or Heck) with palladium catalysts are often employed . Optimization of solvent systems (e.g., THF/water mixtures) and catalysts (e.g., copper sulfate/sodium ascorbate for azide-alkyne cycloadditions) is critical for yield improvement .

Q. How is the compound characterized structurally and functionally?

Key characterization methods include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and ring systems (e.g., thiazole C-S bonds at ~160 ppm) .

- Mass spectrometry : High-resolution MS (FAB or EI) to verify molecular weight and fragmentation patterns .

- IR spectroscopy : Peaks at ~1710 cm (ester C=O) and ~3150 cm (N-H stretching in thiazole) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, particularly for derivatives with bulky substituents .

Q. What are the preliminary biological activities reported for this compound?

Thiazole derivatives are known for antimicrobial and anticancer properties. For example, ethyl thiazole-4-carboxylate analogs inhibit bacterial growth (MIC: 2–8 µg/mL against S. aureus) and cancer cell lines (IC: ~10 µM in HeLa cells) via thiazole-mediated interference with DNA replication enzymes .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

- Catalyst screening : Copper(I) catalysts (e.g., CuI) improve azide-alkyne cycloaddition yields from 40% to >80% .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency for thiazole formation .

- Temperature control : Reactions at 50–80°C reduce side products in tetrahydropyran coupling steps .

Q. What mechanistic insights exist for thiazole ring formation?

Thiazole synthesis often proceeds via a nucleophilic substitution mechanism. For example, ethyl 2-bromoacetate reacts with thiourea under basic conditions, where the sulfur atom attacks the α-carbon of the ester, followed by cyclization and elimination of HBr . Computational studies (DFT) suggest transition states with energy barriers of ~25 kcal/mol for this step .

Q. How to address contradictions in reported biological activity data?

Discrepancies in IC values (e.g., 5–50 µM for similar compounds) may arise from:

Q. What computational tools are used to predict synthetic pathways?

Retrosynthetic AI platforms (e.g., Pistachio, Reaxys) leverage databases to propose routes. For this compound, priority is given to:

- One-step cyclizations : Template-based predictions for thiazole-tetrahydropyran hybrids .

- Coupling reactions : Suzuki-Miyaura for aryl-tetrahydropyran linkages (predicted feasibility score: 0.89/1.0) .

Q. How does the compound’s stability vary under different storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。